molecular formula C8H11BO6S B1458616 (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid CAS No. 1704081-64-0

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid

Cat. No. B1458616
CAS RN: 1704081-64-0
M. Wt: 246.05 g/mol
InChI Key: SOFAZGMUKULOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as MOM sulfonate boronic acid. It has gained attention in scientific research due to its unique chemical properties.


Synthesis Analysis

The synthesis of boronic acids often involves the use of boronic esters. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H11BO6S . The molecular weight is 246.05 g/mol . The InChI code is 1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For instance, they are used in Suzuki reactions, which are organic reactions classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .

Advantages and Limitations for Lab Experiments

MSPBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to store and handle. In addition, MSPBA is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation.
However, MSPBA also has several limitations for laboratory experiments. It is a relatively slow-acting reagent, meaning that it may take several hours for the reaction to be completed. In addition, MSPBA is sensitive to light and moisture, meaning that it must be stored and handled carefully.

Future Directions

There are several potential future directions for the use of MSPBA. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and proteins. In addition, MSPBA could be used in the synthesis of polymers and other materials, such as nanomaterials and biomaterials. Finally, MSPBA could be used in the development of new drugs, such as antibiotics and anti-cancer drugs.

Scientific Research Applications

MSPBA is widely used in scientific research, especially in the fields of biochemistry and synthetic chemistry. In biochemistry, MSPBA is used as a substrate for the enzymatic synthesis of polysaccharides and as a reactant in the enzymatic synthesis of polysaccharides and other polymers. In addition, MSPBA is used as a catalyst in the synthesis of polysaccharides, polymers, and other materials. In synthetic chemistry, MSPBA is used as a reagent for the synthesis of a wide range of compounds, including drugs, polymers, and polysaccharides.

properties

IUPAC Name

(2-methoxy-5-methoxysulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFAZGMUKULOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Reactant of Route 2
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Reactant of Route 3
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Reactant of Route 4
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.